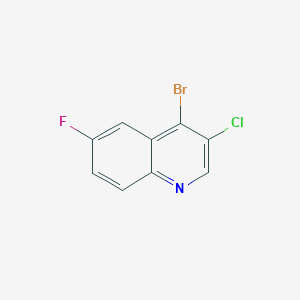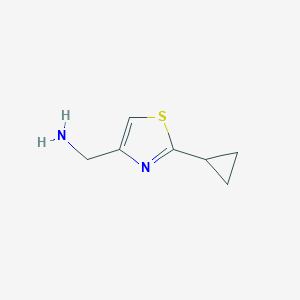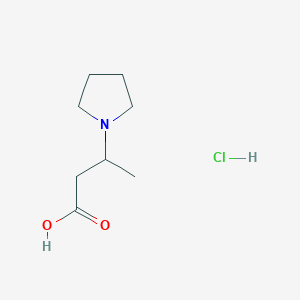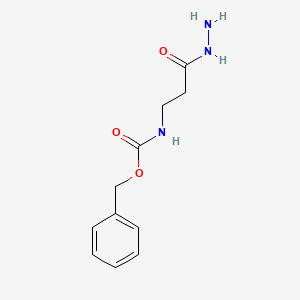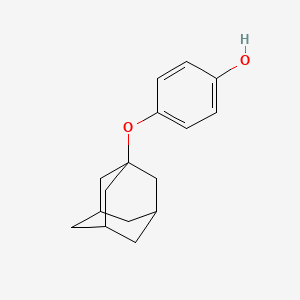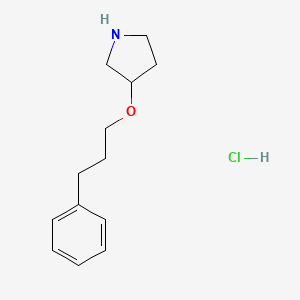
3-(3-Phenylpropoxy)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. This compound is often used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-phenylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
3-(3-Phenylpropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylpropoxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrrolidine ring or the phenylpropoxy group, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenylpropoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In proteomics, this compound is used to study protein interactions and functions. It can act as a probe to investigate the binding sites and mechanisms of various proteins.
Medicine: Research into potential therapeutic applications includes studying its effects on biological pathways and its potential as a drug candidate. Its interactions with specific molecular targets are of particular interest.
Wirkmechanismus
The mechanism of action of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and function. This binding can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-(3-Phenylpropoxy)pyrrolidine hydrochloride can be compared to other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but with a carbonyl group at the second position. It is used in different applications, including as a solvent and in pharmaceuticals.
Pyrrolidine-2,5-dione: This derivative has two carbonyl groups at the second and fifth positions. It is known for its use in the synthesis of various bioactive compounds.
Prolinol: A hydroxylated pyrrolidine derivative, prolinol is used in asymmetric synthesis and as a chiral auxiliary in organic chemistry
The uniqueness of this compound lies in its phenylpropoxy group, which provides distinct chemical properties and reactivity compared to other pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
3-(3-phenylpropoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFMXJNQUVNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
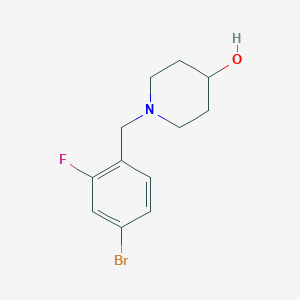
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
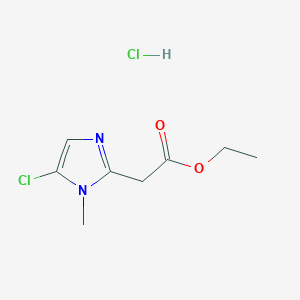
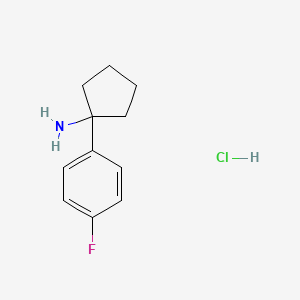
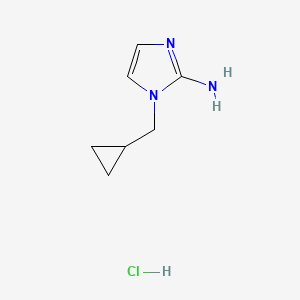
![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)
